molecular formula C17H17ClN2O3S B11048965 3-[(4-chlorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11048965
M. Wt: 364.8 g/mol
InChI Key: QHSZVXHAYBMECF-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the pyrrole nitrogen with a furan-2-ylmethyl halide in the presence of a base.

    Methylation: The final step involves the methylation of the pyrrole ring at the 4 and 5 positions using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-chlorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the sulfonyl and chlorophenyl groups but has a different heterocyclic core.

    Indole Derivatives: Compounds like indole-3-acetic acid have similar aromatic and heterocyclic features but differ in their functional groups and biological activities.

Uniqueness

3-[(4-chlorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine is unique due to its combination of a pyrrole ring with a furan-2-ylmethyl group and a sulfonylated chlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C17H17ClN2O3S/c1-11-12(2)20(10-14-4-3-9-23-14)17(19)16(11)24(21,22)15-7-5-13(18)6-8-15/h3-9H,10,19H2,1-2H3

InChI Key

QHSZVXHAYBMECF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CC3=CC=CO3)C

Origin of Product

United States

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